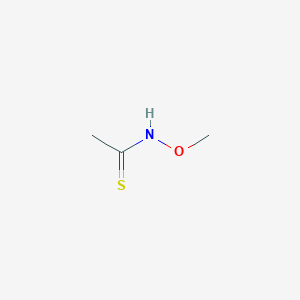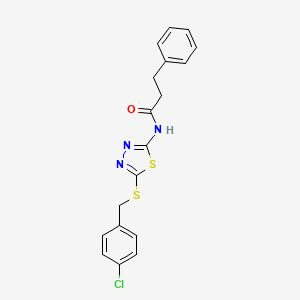![molecular formula C31H42N2O3 B12468710 N-[2-(docosa-4,7,10,13,16,19-hexaenoylamino)ethyl]-2-hydroxybenzamide](/img/structure/B12468710.png)
N-[2-(docosa-4,7,10,13,16,19-hexaenoylamino)ethyl]-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Edasalonexent is an orally administered small molecule designed to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a key role in regulating the immune response to infection. It is being developed as a potential disease-modifying therapy for Duchenne muscular dystrophy, a genetic disorder characterized by progressive muscle degeneration and weakness .
Preparation Methods
Edasalonexent is synthesized through a bifunctional approach that covalently links two bioactive compounds: salicylic acid and docosahexaenoic acid. The synthetic route involves the formation of an amide bond between the carboxyl group of salicylic acid and the amine group of docosahexaenoic acid . The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane
Chemical Reactions Analysis
Edasalonexent undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert edasalonexent into its reduced forms, although these reactions are less common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Edasalonexent has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of NF-κB and its effects on various biochemical pathways.
Biology: Researchers use edasalonexent to investigate the role of NF-κB in cellular processes such as inflammation, apoptosis, and immune response.
Medicine: Edasalonexent is being developed as a therapeutic agent for Duchenne muscular dystrophy and other NF-κB-mediated diseases.
Mechanism of Action
Edasalonexent exerts its effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. By inhibiting NF-κB, edasalonexent reduces inflammation and muscle degeneration while promoting muscle regeneration . The molecular targets of edasalonexent include the p65 and p50 subunits of NF-κB, which are essential for its activation and function .
Comparison with Similar Compounds
Edasalonexent is unique in its bifunctional design, which combines the anti-inflammatory properties of salicylic acid with the beneficial effects of docosahexaenoic acid. Similar compounds include:
Salicylic Acid: A well-known anti-inflammatory agent that inhibits cyclooxygenase enzymes.
Docosahexaenoic Acid: An omega-3 fatty acid with anti-inflammatory and neuroprotective properties.
Glucocorticoids: Steroid hormones that inhibit NF-κB but have significant side effects with long-term use.
Edasalonexent stands out due to its dual mechanism of action and its potential to provide therapeutic benefits without the adverse effects associated with glucocorticoids .
Properties
Molecular Formula |
C31H42N2O3 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
N-[2-(docosa-4,7,10,13,16,19-hexaenoylamino)ethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(35)32-26-27-33-31(36)28-23-21-22-24-29(28)34/h3-4,6-7,9-10,12-13,15-16,18-19,21-24,34H,2,5,8,11,14,17,20,25-27H2,1H3,(H,32,35)(H,33,36) |
InChI Key |
JQLBBYLGWHUHRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-nitro-11-oxo-11H-indeno[1,2-b]chromenium](/img/structure/B12468640.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12468656.png)
![3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide](/img/structure/B12468669.png)
![2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12468673.png)

![3,3-Dimethyl-2-oxobutyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoate (non-preferred name)](/img/structure/B12468677.png)







